molecular formula C9H5BrF3N B1339605 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile CAS No. 669080-79-9

3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile

Cat. No.: B1339605
CAS No.: 669080-79-9
M. Wt: 264.04 g/mol
InChI Key: XPUXNYPZDDSUDQ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile is a halogenated aromatic nitrile compound characterized by a bromomethyl (-CH₂Br) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzonitrile scaffold. Its molecular formula is C₉H₅BrF₃N, with a molecular weight of 272.04 g/mol.

This compound is structurally significant in medicinal chemistry, particularly as a building block for inhibitors targeting glucose transporter 1 (GLUT1) and other bioactive molecules. Its bromomethyl group serves as a reactive site for further functionalization, while the trifluoromethyl group enhances metabolic stability and lipophilicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile typically involves the bromination of 3-methyl-5-(trifluoromethyl)benzonitrile. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine radical abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted derivatives.

    Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) are commonly used under mild to moderate conditions.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium, or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives such as azides, thiols, and ethers.

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Primary amines.

Scientific Research Applications

3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antiviral, and anti-inflammatory activities.

    Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic and steric properties.

    Agrochemicals: It is employed in the synthesis of agrochemical agents such as herbicides and insecticides.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile is largely dependent on its reactivity and the functional groups present. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound. The nitrile group can participate in coordination chemistry, forming complexes with metal ions and acting as a ligand in catalytic processes.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile with structurally related benzonitrile derivatives:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound Not explicitly listed C₉H₅BrF₃N 272.04 3-Bromomethyl, 5-CF₃ GLUT1 inhibitor intermediates
3-Bromo-5-(trifluoromethyl)benzonitrile 35764-15-9 C₈H₃BrF₃N 258.02 3-Bromo, 5-CF₃ Agrochemical metabolite precursor
3-Fluoro-5-(trifluoromethyl)benzonitrile 149793-69-1 C₈H₃F₄N 189.11 3-Fluoro, 5-CF₃ Liquid-phase intermediate in organic synthesis
3-Methyl-5-(trifluoromethyl)benzonitrile 261952-04-9 C₉H₆F₃N 185.15 3-Methyl, 5-CF₃ No explicit applications; structural analog
4-Amino-3-bromo-5-(trifluoromethyl)benzonitrile 62584-27-4 C₈H₄BrF₃N₂ 265.03 4-Amino, 3-Bromo, 5-CF₃ High density (1.78 g/cm³); potential agrochemical use
3-Chloro-5-(trifluoromethyl)benzonitrile 1021871-36-2 C₈H₃ClF₃N 217.56 3-Chloro, 5-CF₃ Intermediate in cross-coupling reactions

Key Differences and Functional Implications

Reactivity :

  • The bromomethyl group in this compound enables nucleophilic substitution reactions, making it versatile for synthesizing pyrazole-based inhibitors (e.g., GLUT1 inhibitors) . In contrast, 3-Bromo-5-(trifluoromethyl)benzonitrile (CAS 35764-15-9) lacks the methyl spacer, limiting its utility in alkylation reactions .
  • Fluorinated analogs (e.g., 3-Fluoro-5-(trifluoromethyl)benzonitrile) exhibit reduced steric hindrance, favoring electrophilic aromatic substitution but offering lower stability under basic conditions compared to brominated derivatives .

Physicochemical Properties :

  • 3-Methyl-5-(trifluoromethyl)benzonitrile (CAS 261952-04-9) has the lowest molecular weight (185.15 g/mol) among the analogs, making it more soluble in organic solvents .

Biological Activity

3-(Bromomethyl)-5-(trifluoromethyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C8H4BrF3N
  • Molecular Weight : 252.01 g/mol
  • CAS Number : 669080-79-9

The compound features a bromomethyl group and a trifluoromethyl group attached to a benzonitrile core, which enhances its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through nucleophilic substitution reactions. The bromomethyl moiety can form covalent bonds with nucleophilic sites in proteins, while the trifluoromethyl group increases the compound's hydrophobicity, facilitating membrane permeability and interaction with lipid membranes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The trifluoromethyl group may contribute to anti-inflammatory properties by modulating pathways associated with inflammation.
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Structure-Activity Relationships (SAR)

The structural components of this compound significantly influence its biological activity:

Structural FeatureImpact on Activity
Bromomethyl GroupEnhances reactivity towards nucleophiles
Trifluoromethyl GroupIncreases lipophilicity and metabolic stability
Benzonitrile CoreProvides a stable framework for biological interactions

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer models. The mechanism involves the activation of caspase pathways leading to programmed cell death.
  • Anti-inflammatory Research : Animal models have shown that treatment with this compound results in reduced swelling and pain in inflammatory conditions, suggesting its potential as an anti-inflammatory agent. Its ability to modulate cytokine production was highlighted in these studies.
  • Enzyme Inhibition Analysis : The compound has been evaluated for its inhibitory effects on cytochrome P450 enzymes, which are critical for drug metabolism. In vitro assays indicated that it effectively inhibits specific isoforms, potentially impacting drug interactions and metabolism .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(bromomethyl)-5-(trifluoromethyl)benzonitrile, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via bromination of the corresponding methyl precursor. A common approach involves radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation. For example, substituting the methyl group in 5-(trifluoromethyl)benzonitrile derivatives with bromine requires careful control of reaction conditions (e.g., solvent polarity, temperature, and catalyst use). Evidence from analogous bromomethylation reactions suggests that dichloromethane or CCl₄ as solvents and azobisisobutyronitrile (AIBN) as a radical initiator improve yields . Purification via column chromatography (using hexane/ethyl acetate gradients) or recrystallization is critical to isolate the product. Yield optimization may also involve iterative adjustments to stoichiometry (e.g., 1.1–1.3 equivalents of NBS) .

Q. How can the stability of this compound be assessed under different storage conditions?

Methodological Answer: Stability studies should evaluate degradation under light, humidity, and temperature. For instance:

  • Light Sensitivity: Store in amber vials and compare degradation rates via HPLC under UV vs. dark conditions.
  • Thermal Stability: Use thermogravimetric analysis (TGA) or accelerated aging at 40–60°C for 1–4 weeks.
  • Hydrolytic Stability: Monitor hydrolysis in aqueous/organic mixtures (e.g., DMSO:H₂O) using NMR to detect benzyl alcohol byproducts.

Data from related bromomethylated nitriles indicate susceptibility to hydrolysis, necessitating anhydrous storage at –20°C .

Table 1: Key Stability Factors

FactorTest MethodCritical Threshold
LightHPLC (peak area)>90% purity after 30 days
TemperatureTGA (mass loss)<5% decomposition at 25°C
HumidityKarl Fischer titration<0.1% H₂O content

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromine substituent in nucleophilic substitution reactions?

Methodological Answer: The benzylic bromine in this compound is highly electrophilic due to the electron-withdrawing effects of the trifluoromethyl (–CF₃) and nitrile (–CN) groups. This facilitates SN2 reactions with nucleophiles (e.g., amines, thiols) or Suzuki-Miyaura couplings when converted to boronic acids. Kinetic studies using NMR or LC-MS can track substitution rates. For example, reaction with piperidine in THF at 25°C shows second-order kinetics, with rate constants dependent on the nucleophile’s strength . Computational modeling (DFT) further reveals transition-state stabilization by the –CF₃ group’s inductive effect .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and binding affinity in medicinal chemistry applications?

Methodological Answer: The –CF₃ group enhances lipophilicity and metabolic stability while modulating electron density. Spectroscopic methods like UV-Vis (for π→π* transitions) and cyclic voltammetry (redox potential) quantify electronic effects. For instance, the –CF₃ group reduces the HOMO-LUMO gap by 0.3–0.5 eV compared to non-fluorinated analogs, as shown in related benzonitriles . In drug design, docking studies with enzymes (e.g., kinases) suggest that –CF₃ improves binding via hydrophobic interactions and fluorine-mediated hydrogen bonds. Comparative assays with –CH₃ or –Cl analogs validate these effects .

Q. What analytical techniques are most effective for resolving contradictions in reported spectral data (e.g., NMR, IR) for this compound?

Methodological Answer: Discrepancies in spectral data often arise from impurities or solvent effects. To resolve these:

  • NMR: Use high-field instruments (500+ MHz) and deuterated solvents (CDCl₃ or DMSO-d₆). Compare coupling constants (e.g., JH-F for –CF₃) with literature values .
  • IR: Assign peaks via comparison to authenticated spectra (e.g., NIST database) or DFT-simulated vibrational modes. The –CN stretch typically appears at ~2230 cm⁻¹, while –CF₃ shows bands near 1150–1250 cm⁻¹ .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns. Cross-reference with PubChem data for validation .

Q. How can cross-coupling reactions (e.g., Suzuki, Heck) be adapted using this compound for heterocyclic synthesis?

Methodological Answer: The bromomethyl group can be functionalized into boronic esters for Suzuki couplings. For example:

Boronation: React with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ catalyst in dioxane at 80°C to form the pinacol boronic ester .

Coupling: Use the boronate in cross-couplings with aryl halides (e.g., Pd(OAc)₂, SPhos ligand, K₃PO₄ base) to generate biaryl derivatives.

Table 2: Representative Coupling Reactions

Reaction TypeConditionsYield (%)
Suzuki-MiyauraPd(OAc)₂, SPhos, K₃PO₄, 90°C65–78
HeckPdCl₂(PPh₃)₂, NEt₃, DMF, 120°C52–60

Q. What strategies mitigate hazards associated with handling this compound?

Methodological Answer: Safety protocols should address:

  • Toxicity: Use fume hoods and PPE (gloves, goggles) to avoid skin/eye contact. LC-MS monitoring of lab air can detect volatile byproducts.
  • Reactivity: Avoid strong bases or oxidizers to prevent exothermic decomposition. Quench excess bromine with Na2S2O3 solutions.
  • Waste Disposal: Neutralize brominated waste with alkaline ethanolamine before disposal .

Properties

IUPAC Name

3-(bromomethyl)-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N/c10-4-6-1-7(5-14)3-8(2-6)9(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUXNYPZDDSUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C#N)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469282
Record name 3-(bromomethyl)-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669080-79-9
Record name 3-(bromomethyl)-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-(Hydroxymethyl)-5-(trifluoromethyl)benzonitrile (0.33 mg, 1.64 mmol) and triphenylphosphine (0.86 g, 3.28 mmol) were combined in methylene chloride (6 mL) and cooled to 0° C. N-Bromosuccinimide (0.61 mg, 3.43 mmol) was introduced in portions and the reaction allowed to warm to room temperature. After 16 h, the reaction mixture was diluted with methylene chloride, washed with concentrated sodium bicarbonate (2×), brine (2×), dried over sodium sulfate, and concentrated. Column chromatography on silica gel (20% ethyl acetate/hexanes) gave 0.36 g (83%). 1H-NMR (CDCl3, 500 MHz) δ 7.97 (s, 2H), 7.84 (s, 1H), 4.50 (s, 2H).
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0.33 mg
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0.86 g
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0.61 mg
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6 mL
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Synthesis routes and methods II

Procedure details

3-Nitro-5-(trifluoromethyl)benzoic acid (50 g) is dissolved in tetrahydrofuran (300 ml) and thereto is added dropwise a 1.0M-borane tetrahydrofuran complex/tetra-hydrofuran (300 ml) at 0° C. under nitrogen atmosphere over 2 hours and the mixture is stirred at 75° C. for 1 hour and a half. The reaction solution is allowed cool to room temperature and concentrated under reduced pressure, and thereto is added a 1N-hydrochloric acid and the mixture is extracted with ethyl acetate. The organic layer is washed successively with water and a saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure to give crude (3-nitro-5-trifluoromethyl-phenyl)-methanol. This product is dissolved in methanol (500 mL) and thereto is added 10% palladium-carbon (5 g) and the mixture is stirred under hydrogen atmosphere at room temperature overnight. The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to give crude (3-amino-5-trifluoromethyl-phenyl)-methanol. To copper (II) bromide (53.6 g) is added acetonitrile (500 ml), followed by an addition dropwise of tert-butyl nitrite (35.7 ml) under ice-cooling and the mixture is stirred under nitrogen atmosphere for 5 minutes. To reaction mixture is added dropwise a solution of the above crude (3-amino-5-trifluoromethyl-phenyl)-methanol in acetonitrile (200 ml) under ice-cooling over 1 hour and 15 minutes and the mixture is stirred at room temperature under nitrogen atmosphere overnight. To reaction mixture is added a 1N-hydrochloric acid and the mixture is extracted with ethyl acetate. The organic layer is washed successively with a 1N-hydrochloric acid, water and a saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (hexane:ethyl acetate=7:1→4:1) to give (3-bromo-5-trifluoromethyl-phenyl)-methanol (40.7 g). NMR (CDCl3): 1.90 (1H, t), 4.76 (2H, d), 7.56 (1H, s), 7.68 (1H, s), 7.72 (1H, s). (2) (3-Bromo-5-trifluoromethyl-phenyl)-methanol (33.9 g) is dissolved in N,N-dimethylformamide (400 mL) and thereto are added zinc (II) cyanide (16.39 g) and tetrakis(triphenylphosphine)palladium (7.68 g) and the mixture is heated under nitrogen atmosphere at 120° C. for 2 hours. The reaction solution is allowed cool to room temperature, and filtered through Celite™, and the filtrate is concentrated under reduced pressure. Thereto is added water and the mixture is extracted with ethyl acetate. The organic layer is washed with a saturated brine, dried over sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (hexane:ethyl acetate=2:1) to give 3-hydroxymethyl-5-trifluoromethyl-benzonitrile (23.4 g). NMR (CDCl3): 2.09 (1H, t), 4.85 (2H, d), 7.83 (1H, s), 7.87 (2H, s). (3) 3-Hydroxymethyl-5-trifluoromethyl-benzonitrile (23.4 g) is dissolved in methylene chloride (230 mL) and thereto is added carbon tetrabromide (42.4 g), followed by an addition of triphenylphosphine (32.0 g) under ice-cooling and the mixture is stirred at the same temperature for 30 minutes. The reaction solution is concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (hexane:ethyl acetate=10:1) to give 3-bromomethyl-5-trifluoromethyl-benzonitrile (25.5 g). NMR (CDCl3): 4.51 (2H, s), 7.86 (1H, s), 7.88 (2H, s).
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23.4 g
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230 mL
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42.4 g
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32 g
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Synthesis routes and methods III

Procedure details

A solution of 3-hydroxymethyl-5-trifluoromethyl-benzonitrile (100 mg, 0.497 mmol) in dichloromethane (1 ml) at 0° C. was treated in a dropwise manner with a solution of phosphorus tribromide (0.3 ml, 1M, 0.3 mmol) in dichloromethane at 0° C. for 1 hour. The ice bath was removed and the reaction was stirred at room temperature for 2 hours. Reaction was quenched with sat'd NaHCO3 solution until reaction was no longer yellow-orange in color. Reaction was extracted with dichloromethane and organic layer was dried over anhydrous magnesium sulphate and concentrated in vacuo. The crude residue was purified by chromatography on Biotage column (12+M), eluting with ethyl acetate in heptane 0-30% (10CV), 30% (2CV) to yield the title compound (56 mg, 43%) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ ppm 4.46 (s, 2H) 7.80 (s, 1H) 7.84 (s, 2H).
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100 mg
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0.3 mL
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1 mL
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43%

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